5-Chloro-4-(trifluoromethyl)nicotinic acid 5-Chloro-4-(trifluoromethyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 796090-28-3
VCID: VC13326071
InChI: InChI=1S/C7H3ClF3NO2/c8-4-2-12-1-3(6(13)14)5(4)7(9,10)11/h1-2H,(H,13,14)
SMILES: C1=C(C(=C(C=N1)Cl)C(F)(F)F)C(=O)O
Molecular Formula: C7H3ClF3NO2
Molecular Weight: 225.55 g/mol

5-Chloro-4-(trifluoromethyl)nicotinic acid

CAS No.: 796090-28-3

Cat. No.: VC13326071

Molecular Formula: C7H3ClF3NO2

Molecular Weight: 225.55 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-(trifluoromethyl)nicotinic acid - 796090-28-3

Specification

CAS No. 796090-28-3
Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
IUPAC Name 5-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H3ClF3NO2/c8-4-2-12-1-3(6(13)14)5(4)7(9,10)11/h1-2H,(H,13,14)
Standard InChI Key RIJPVCHVTGJIJX-UHFFFAOYSA-N
SMILES C1=C(C(=C(C=N1)Cl)C(F)(F)F)C(=O)O
Canonical SMILES C1=C(C(=C(C=N1)Cl)C(F)(F)F)C(=O)O

Introduction

Synthesis Methods

Chlorination-Fluorination Exchange

A common industrial method involves the chlorination of 4-methylpyridine derivatives followed by fluorination. For example, 4-picoline undergoes vapor-phase chlorination at high temperatures (>300°C) with catalysts like iron fluoride to introduce trifluoromethyl groups. Subsequent chlorination at the 5-position yields the target compound .

Cyclization Reactions

Alternative routes employ trifluoroacetyl chloride and vinyl ethyl ether as starting materials. In a patented method :

  • Acylation: Trifluoroacetyl chloride reacts with vinyl ethyl ether in the presence of pyridine to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

  • Cyclization: The intermediate reacts with 3-amino acrylonitrile under basic conditions (e.g., NaOH) to generate 4-trifluoromethyl nicotinonitrile.

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using aqueous NaOH, yielding 5-chloro-4-(trifluoromethyl)nicotinic acid .

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)
AcylationPyridine, 10–15°C, 3–7 hours68.5
CyclizationNaOH, 50–100°C, 3–9 hours52.5
Hydrolysis70% NaOH, ethanol, reflux, 6 hours91.2

Physicochemical Properties

The compound is a solid with a melting point range of 173–178°C . It is sparingly soluble in water but dissolves in polar organic solvents like ethanol and methanol. Key properties include:

Table 2: Physicochemical Data

PropertyValue
Molecular Weight225.55 g/mol
Exact Mass224.980 Da
LogP (Partition Coefficient)2.45
PSA (Polar Surface Area)50.19 Ų
Hazard ClassificationHarmful if swallowed (H302)

Biological and Pharmacological Activities

Agrochemical Applications

The compound is a critical intermediate in synthesizing flonicamid, a low-toxicity insect growth regulator effective against aphids and other sucking pests . Flonicamid disrupts insect feeding within 1 hour of application, leading to starvation-induced mortality .

Industrial and Research Applications

Table 3: Applications by Sector

SectorUse Case
AgrochemicalSynthesis of flonicamid and related insecticides
PharmaceuticalIntermediate for kinase inhibitors
MaterialsBuilding block for fluorinated polymers

Recent Advances and Future Directions

Recent patents highlight innovations in catalytic hydrogenolysis to reduce chlorinated byproducts . Additionally, computational studies predict enhanced binding affinity of derivatives to VEGFR-2, suggesting potential for anticancer drug development . Future research may explore:

  • Green synthesis methods to improve atom economy .

  • Structure-activity relationships to optimize bioactivity .

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